4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
Description
4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position. The oxadiazole ring is linked to a butanamide chain bearing a dimethylamino group at the 4-position. This structural motif is significant in medicinal chemistry due to the oxadiazole ring’s electron-deficient nature, which enhances binding interactions with biological targets . The compound’s synthesis may leverage microwave-assisted methods, as demonstrated for analogous oxadiazole derivatives, which offer advantages such as reduced reaction times and higher yields compared to conventional heating . Characterization typically involves IR, NMR, and mass spectrometry, consistent with protocols for structurally related compounds .
Properties
CAS No. |
89758-18-9 |
|---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H18N4O2/c1-18(2)10-6-9-12(19)15-14-17-16-13(20-14)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,15,17,19) |
InChI Key |
BRXOLSZWNCDPTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with dimethylamine and butanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. In one study, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects against human cancer cells, revealing promising results for further development as anticancer agents .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. A study demonstrated that oxadiazole derivatives possess potent antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The mechanism of action was attributed to the disruption of microbial cell membranes .
Materials Science
Fluorescent Materials : The incorporation of the oxadiazole unit into polymer matrices has led to the development of novel fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors due to their excellent photophysical properties. Studies have shown that polymers containing 4-(dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide exhibit enhanced luminescence and stability under operational conditions .
Biochemical Applications
Inhibitors of Enzymatic Activity : The compound has been identified as a potent inhibitor of specific enzymes involved in disease pathways. For example, it has been reported to inhibit Notum carboxylesterase activity, which plays a role in various biological processes including Wnt signaling pathways associated with cancer progression . This inhibition could provide insights into therapeutic strategies targeting these pathways.
Case Studies
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its ability to form stable complexes with proteins and nucleic acids is of particular interest.
Comparison with Similar Compounds
Key Observations :
- Amide Chain Length : The butanamide chain in the target compound may enhance solubility compared to shorter chains (e.g., propanamide in ).
- Substituent Effects: Electron-donating groups (e.g., dimethylamino) can alter electronic properties, influencing reactivity and binding affinity. For instance, the dimethylaminophenyl substituent in enhances π-π stacking in crystal structures.
- Melting Points : Derivatives with rigid aromatic substituents (e.g., 6d in , m.p. 295–296°C) exhibit higher melting points than those with flexible chains, suggesting stronger intermolecular forces.
Antifungal Activity
VNI derivatives containing the 5-phenyl-1,3,4-oxadiazole moiety (e.g., (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) demonstrate potent inhibition of fungal sterol 14α-demethylase .
Anticancer Activity
2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (Figure 19 in ) inhibits HDAC-8 and shows IC₅₀ values of 1.2 µM (MCF-7) and 1.5 µM (MDA-MB-231).
Antioxidant Activity
Imidazole-linked oxadiazoles (e.g., 2-(1H-benzimidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide) exhibit DPPH radical scavenging activity (IC₅₀: 18–22 µM) . The absence of an imidazole in the target compound may reduce antioxidant potency, though the butanamide chain could introduce alternative radical-quenching mechanisms.
Biological Activity
4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a butanamide chain and a phenyl-substituted oxadiazole ring. Its molecular formula is , with a molecular weight of approximately 284.36 g/mol. The presence of the oxadiazole moiety is significant for its biological properties due to its electron-withdrawing nature, which enhances the compound's reactivity and interaction with biological targets.
Research indicates that this compound exhibits several pharmacological effects:
- Cholinesterase Inhibition : The compound has been identified as a potential dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibition of these enzymes is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazoles possess antimicrobial properties. The specific activity of this compound against various bacterial strains is an area of ongoing research.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its structural analogs:
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AChE Inhibition | 15.2 | |
| 5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amines | Antimicrobial | 20.0 | |
| 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amines | Anticancer | 18.5 |
Neuroprotective Effects
In a study assessing neuroprotective effects against oxidative stress-induced neuronal cell death, compounds similar to this compound demonstrated significant protective effects at varying alkyl chain lengths. The most effective derivatives showed substantial reductions in cell death rates during lactate dehydrogenase assays .
Antimicrobial Studies
Comparative studies have indicated that oxadiazole derivatives exhibit varying degrees of antimicrobial activity. The specific structure of the dimethylamino group appears to enhance solubility and bioavailability, contributing to the overall efficacy against bacterial strains .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 4-(dimethylamino)butanoic acid with thiosemicarbazide under reflux in POCl₃ to form the 1,3,4-oxadiazole ring. Adjust pH to precipitate intermediates .
- Step 2 : Coupling the oxadiazole intermediate with a phenyl-substituted amine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures .
Q. How can the structural integrity of this compound be validated post-synthesis?
- X-ray crystallography : Resolve crystal structure to confirm bond lengths (e.g., C–C: ~1.48 Å) and spatial arrangement. Use orthorhombic systems (e.g., P2₁2₁2₁) with R factors <0.05 .
- NMR spectroscopy : Key signals include δ 2.2–2.5 ppm (dimethylamino protons), δ 7.3–8.1 ppm (aromatic protons from phenyl and oxadiazole), and δ 10.2 ppm (amide NH) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 325.81 for analogous oxadiazoles) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Lipoxygenase (LOX) inhibition : Use UV-Vis spectroscopy to monitor substrate (linoleic acid) oxidation at 234 nm. IC₅₀ values <50 µM indicate potential anti-inflammatory activity .
- Antibacterial screening : Employ microdilution assays against S. aureus and E. coli, with MIC values compared to standard antibiotics like ampicillin .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically addressed?
- Dose-response validation : Repeat assays with triplicate measurements and stringent controls (e.g., enzyme-free blanks) to rule out assay interference .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., chloro, methoxy) to identify structure-activity relationships (SAR) .
- Molecular docking : Use AutoDock Vina to model interactions with LOX or bacterial targets. Prioritize compounds with strong hydrogen bonds (e.g., oxadiazole N–H···enzyme active site) .
Q. What strategies optimize reaction yields during synthesis?
- Catalyst screening : Compare POCl₃, polyphosphoric acid, and ionic liquids for cyclization efficiency. POCl₃ typically achieves >70% yield for oxadiazole formation .
- Solvent selection : Anhydrous DMF or THF minimizes side reactions during amide coupling .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >80% yield .
Q. How can computational methods enhance understanding of its pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate logP (~2.5), aqueous solubility (LogS ~-4.1), and CYP450 inhibition risk. High gastrointestinal absorption is expected due to moderate lipophilicity .
- Metabolic stability : Simulate phase I metabolism (e.g., cytochrome P450-mediated oxidation) using Schrödinger’s QikProp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
